molecular formula C14H15N3O B1344146 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde CAS No. 165894-25-7

7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde

Cat. No. B1344146
M. Wt: 241.29 g/mol
InChI Key: SNLVADHMLFZLHT-UHFFFAOYSA-N
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Description

7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a compound that has been synthesized through a sequence of chemical reactions involving reductive amination, chlorination, and cyclization. The synthesis process has been optimized to achieve an overall yield of 53%, with particular attention given to the effects of solvent and base on the cyclization reaction .

Synthesis Analysis

The synthesis of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine was carried out starting from 4-imidazole carboxyaldehyde and 2-benzyl aminoethanol. The process involved a sequence of steps that include reductive amination, followed by chlorination and cyclization to form the desired compound. The optimization of reaction conditions was crucial to maximize the yield, which was reported to be 53% .

Molecular Structure Analysis

The molecular structure of benzimidazole compounds, which are structurally related to 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, has been elucidated using various spectroscopic techniques. These include elemental analysis, mass spectrometry, 1H-nuclear magnetic resonance spectroscopy, and X-ray single crystal diffraction. The electronic structure and spectroscopic properties of these compounds have been computed and compared with experimental data, revealing that they possess stable structures and strong fluorescence .

Chemical Reactions Analysis

The chemical reactivity of benzimidazole compounds, which share a similar core structure with 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, has been explored through the synthesis of derivatives containing a pyrazole group. These compounds were synthesized via a one-step reaction involving o-phenylenediamine and 1-arylpyrazole-4-carbaldehyde in ethanol under mild conditions. The resulting compounds exhibit potential applications in areas such as time-resolved fluoroimmunoassay and DNA probes due to their fluorescence properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole compounds containing a pyrazole group have been studied, providing insights into the properties of similar compounds like 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. These properties include ultraviolet-visible light spectra and fluorescent spectra, which have been measured experimentally and computed using quantum chemistry calculations. The ground-state equilibrium geometries and vibrational frequencies were determined based on the B3LYP method, and the first excited-state geometries were optimized using the TD-B3LYP method. The fluorescence properties of these compounds are closely related to their molecular structure, and their computed fluorescence spectra correspond well to the experimental values .

Scientific Research Applications

Synthesis and Optimization

The compound has been synthesized through a sequence involving reductive amination, chlorination, and cyclization, achieving an overall yield of 53%. The impact of solvent and base on the cyclization reaction has been thoroughly examined to optimize reaction conditions (Teng Da-wei, 2012).

Antimicrobial Properties

Derivatives of 3,5-Diaryl-2-pyrazoline-1-carbaldehyde, which includes structures related to 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde, have been synthesized and exhibited antimicrobial activity against various bacterial strains. This indicates the potential of the compound in antimicrobial applications (Ravindra Kumar & Y. K. Srivastava, 2010).

Antiproliferative Activity

Novel derivatives of 1,2,3-triazole-based pyrazole aldehydes, related to the compound , have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, indicating the potential of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde in cancer research (D. Ashok et al., 2020).

Chemical Stability and Dimerization

The stability of dimers of aza analogs of 2-formylpyrrole, a structural category to which 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde belongs, has been investigated. The study elucidates the molecular interactions contributing to dimer stability, enhancing the understanding of the compound’s chemical properties (R. Gawinecki et al., 2003).

Antibacterial Activities

Further derivatives of pyrazole compounds have been synthesized and evaluated for their antibacterial activities, providing insights into the potential application of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde in developing new antibacterial agents (Ishak Bildirici et al., 2007).

Antitumor Activity

Compounds structurally similar to 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde have been synthesized and shown potential in antitumor activities, indicating the relevance of this compound in cancer treatment and research (M. El-Zahar et al., 2011).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

7-benzyl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-11-14-15-8-13-10-16(6-7-17(13)14)9-12-4-2-1-3-5-12/h1-5,8,11H,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLVADHMLFZLHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CN=C2C=O)CN1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde

Synthesis routes and methods

Procedure details

n-Butyllithium (1.6M in hexane, 9 ml, 14.4 mmol) was added to the imidazopyrazine from preparation 79 (2.8 g, 13.13 mmol) in tetrahydrofuran (20 ml) under a nitrogen atmosphere at −78° C. at a rate that maintained the reaction temperature below −70° C. The mixture was warmed to 0° C. and was stirred for 10 minutes and then cooled to −78° C. N,N-Dimethylformamide (1.5 ml, 19.4 mmol) was added dropwise and the mixture was warmed to 0° C. and was stirred for 10 minutes. Saturated sodium hydrogen carbonate solution (40 ml), then water (100 ml) were added and the aqueous solution was extracted with ethyl acetate (100 ml). The organic solution was washed with water (50 ml), then brine (50 ml), dried over magnesium sulphate and evaporated under reduced pressure. The residue was purified by chromatography on silica gel using ethyl acetate in pentane as eluant (gradient from 70:30 to 90:10) to give the title compound as a yellow solid (2.67 g).
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
79
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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